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molecular formula C6H3BrFNO2 B1532254 3-Bromo-5-fluoroisonicotinic acid CAS No. 955372-86-8

3-Bromo-5-fluoroisonicotinic acid

Cat. No. B1532254
M. Wt: 220 g/mol
InChI Key: MKWGICBLFLGJBI-UHFFFAOYSA-N
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Patent
US08076486B2

Procedure details

Lithium bis(trimethylsilyl)amide (54.6 mL, 1.0 M in THF, 54.6 mmol) was added to a solution of 2-fluoro aniline (3.5 mL, 36.4 mmol) in THF (100 mL) at −78° C. The resulting solution was for 1 h at −78° C. 3-Bromo-5-fluoro-isonicotinic acid (1) (4.0 g, 18.2 mmol) was added as a solid, and the reaction solution was stirred for 48 h at room temperature. The reaction solution was concentrated via rotary evaporation, diluted with satd. NaHCO3, and washed with EtOAc. The aqueous solution was acidified with concentrated HCl. The resulting precipitate was filtered, washed with H2O, and dried under vacuum to afford the desired product (4.2 g, 74%) as a yellow solid.
Quantity
54.6 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
C[Si]([N-][Si](C)(C)C)(C)C.[Li+].[F:11][C:12]1[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=1[NH2:14].[Br:19][C:20]1[CH:28]=[N:27][CH:26]=[C:25](F)[C:21]=1[C:22]([OH:24])=[O:23]>C1COCC1>[Br:19][C:20]1[CH:28]=[N:27][CH:26]=[C:25]([NH:14][C:13]2[CH:15]=[CH:16][CH:17]=[CH:18][C:12]=2[F:11])[C:21]=1[C:22]([OH:24])=[O:23] |f:0.1|

Inputs

Step One
Name
Quantity
54.6 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Name
Quantity
3.5 mL
Type
reactant
Smiles
FC1=C(N)C=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=C(C(=O)O)C(=CN=C1)F

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction solution was stirred for 48 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated via rotary evaporation
ADDITION
Type
ADDITION
Details
diluted with satd
WASH
Type
WASH
Details
NaHCO3, and washed with EtOAc
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
WASH
Type
WASH
Details
washed with H2O
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=C(C(=O)O)C(=CN=C1)NC1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 74.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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